3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 6-chloro-4-phenylquinazoline-2-sulfanyl group at the 3-position and a 2,4-dimethylphenyl group at the 1-position. Its molecular structure integrates a quinazoline moiety, known for pharmacological relevance, with a succinimide scaffold often associated with anticonvulsant or kinase-inhibitory activity. The 2,4-dimethylphenyl group may contribute to lipophilicity, impacting bioavailability .
Properties
Molecular Formula |
C26H20ClN3O2S |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H20ClN3O2S/c1-15-8-11-21(16(2)12-15)30-23(31)14-22(25(30)32)33-26-28-20-10-9-18(27)13-19(20)24(29-26)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3 |
InChI Key |
GOGMNEZMKOGPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an anticancer agent. In vitro studies have indicated that it possesses significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) has conducted assessments revealing that this compound exhibits notable cytotoxic effects, which could be attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation .
Antimicrobial Activity
Research has suggested that derivatives of this compound may exhibit antimicrobial properties. Studies on similar quinazoline derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in the development of new antibiotics .
Enzyme Inhibition
The structure of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione suggests it could act as an enzyme inhibitor or receptor modulator, which is an area of active research in drug development. The sulfanyl group may enhance binding affinity to specific biological targets, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms.
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the interaction of this compound with various biological targets. These studies can provide insights into the binding affinities and orientations of the compound within active sites of enzymes or receptors, guiding future experimental designs .
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of various quinazoline derivatives, this compound was tested against a panel of cancer cell lines. The results indicated a mean growth inhibition (GI50) value suggesting effective cytotoxicity at micromolar concentrations .
Case Study: Antimicrobial Efficacy
A comparative study on quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antimicrobial efficacy and found promising results warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include compounds with modifications to the quinazoline, sulfanyl linker, or aryl substituents on the pyrrolidine-dione core. Below is a comparative analysis based on available
Mechanistic and Pharmacokinetic Insights
- Quinazoline Modifications : Replacement of the 6-chloro group with other halogens (e.g., fluoro) in analogues reduces steric hindrance but may compromise target selectivity .
- Sulfanyl Linker : The thioether (-S-) linker in the target compound offers flexibility and moderate oxidation resistance compared to sulfone (-SO₂-) or amine (-NH-) linkers in other derivatives, balancing stability and conformational adaptability .
- Aryl Substituents : The 2,4-dimethylphenyl group confers moderate lipophilicity (clogP ~4.2), whereas naphthyl analogues (clogP ~5.8) may face solubility challenges despite enhanced target engagement .
Research Findings
- Binding Affinity : Molecular docking studies suggest that the 2,4-dimethylphenyl group in the target compound interacts with hydrophobic residues in kinase ATP-binding pockets, comparable to naphthyl analogues but with reduced entropic penalty due to smaller size .
- Metabolic Stability : The dimethylphenyl group’s electron-donating methyl groups may slow oxidative metabolism compared to unsubstituted phenyl or electron-withdrawing substituents, as inferred from cytochrome P450 inhibition assays .
Limitations and Data Gaps
The evidence provided lacks explicit experimental data (e.g., IC₅₀ values, solubility measurements) for direct quantitative comparisons. Structural inferences are drawn from analogous compounds, emphasizing the need for further empirical studies to validate hypothesized properties.
Biological Activity
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound with notable structural characteristics that suggest potential biological activities. This compound contains a quinazoline core, a sulfanyl linkage, and a pyrrolidine-2,5-dione moiety, which are associated with various pharmacological effects. The molecular formula is with a molecular weight of approximately 473.98 g/mol .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. These compounds have shown promise in the treatment of various cancers by modulating immune responses and inhibiting tumor growth .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3c | HCT-116 | 1.184 | Induces apoptosis and cell cycle arrest |
| 3e | HCT-116 | 9.379 | Induces apoptosis and cell cycle arrest |
| Cabozantinib | HCT-116 | 19.90 | VEGFR inhibition |
The above data illustrates that compounds derived from the same structural class as this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing superior activity compared to established drugs like cabozantinib .
Antimicrobial Activity
The antimicrobial properties of similar quinazoline derivatives have also been explored. Compounds within this class have demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 16 µg/mL |
| 3b | Escherichia coli | 32 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The quinazoline core can bind to various enzymes or receptors involved in critical cellular processes. The sulfanyl group enhances binding affinity, while the pyrrolidine moiety may improve solubility and bioavailability.
Case Studies
A recent study investigated the anti-inflammatory effects of related pyrrolidine derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential therapeutic applications in inflammatory diseases .
Case Study Findings:
- Anti-inflammatory Effects : Compounds exhibited significant inhibition of cytokine production in stimulated PBMC cultures.
- Toxicity Assessment : At low concentrations (10 µg/mL), no toxicity was observed; however, higher doses showed slight cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and characterization techniques for this compound?
- Synthesis : Begin with modular approaches, such as coupling 6-chloro-4-phenylquinazoline-2-thiol with activated pyrrolidine-2,5-dione derivatives. Use computational reaction path searches (e.g., quantum chemical calculations) to optimize intermediate steps and reduce trial-and-error experimentation .
- Characterization : Employ a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation. Cross-reference experimental data with density functional theory (DFT)-predicted spectral profiles to resolve ambiguities .
Q. What safety protocols are critical during handling and storage?
- Refer to Safety Data Sheets (SDS) for lab-specific guidelines: use PPE (gloves, goggles), work in a fume hood, and store under inert gas (e.g., argon) at -20°C. Monitor for decomposition byproducts via HPLC-MS, especially under light or heat exposure .
Q. How can researchers verify purity and stability under experimental conditions?
- Use orthogonal methods:
- Purity : HPLC with UV/Vis detection (λ = 254 nm) and charged aerosol detection (CAD).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS to track degradation pathways .
Advanced Research Questions
Q. How can synthesis yield be systematically optimized?
- Apply Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading, temperature). Use fractional factorial designs to identify critical factors, followed by response surface methodology (RSM) for maxima prediction . Computational pre-screening of reaction conditions (e.g., solvent dielectric constant via COSMO-RS) minimizes experimental iterations .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Combine biochemical assays (e.g., enzyme inhibition kinetics) with molecular docking (AutoDock/Vina) to map binding interactions. Validate hypotheses using site-directed mutagenesis of target proteins (e.g., kinases) and correlate with activity data .
Q. How can computational modeling predict reactivity or regioselectivity in derivatization?
- Perform transition state analysis using quantum mechanics/molecular mechanics (QM/MM) to model sulfanyl-group reactivity. Compare Fukui indices for electrophilic/nucleophilic sites to prioritize synthetic modifications .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Implement a feedback loop :
- Analyze byproducts via tandem MS/MS and NMR.
- Re-run computational simulations with revised constraints (e.g., solvent effects).
- Adjust experimental parameters iteratively, leveraging Bayesian optimization for rapid convergence .
Q. What approaches establish structure-activity relationships (SAR) for pharmacological applications?
- Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the quinazoline and phenyl rings. Test in vitro/in vivo models (e.g., cytotoxicity, bioavailability) and apply multivariate analysis (PCA/PLS) to correlate structural features with activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
